molecular formula C14H16O3 B2831913 7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one CAS No. 62756-43-8

7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclohexane]-4-one

Cat. No.: B2831913
CAS No.: 62756-43-8
M. Wt: 232.279
InChI Key: PNAWIVQCNNWUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one is a complex organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable benzopyran derivative with a cyclohexanone derivative in the presence of a catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nitration of the aromatic ring can produce nitro derivatives .

Scientific Research Applications

7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-Hydroxy-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in scientific research and industry .

Properties

IUPAC Name

7-hydroxyspiro[3H-chromene-2,1'-cyclohexane]-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c15-10-4-5-11-12(16)9-14(17-13(11)8-10)6-2-1-3-7-14/h4-5,8,15H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAWIVQCNNWUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of diethyl phosphite (4 mL, 31.0 mmol) in 1,2-dimethoxyethane (100 mL) was added 60% NaH (3.72 g, 93 mmol). When gas evolution had mostly ceased (10 min), a solution of bromoacetic acid (4.3 g, 30.9 mmol) in 1,2-dimethoxyethane (30 mL) was added slowly. When gas evolution had again ceased, cyclohexanone (3.2 mL, 30.9 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 1 h, then was quenched with ethanol (5 mL) and was poured into ice water. The aqueous layer washed with ether, acidified to pH 4 with conc. HCl, and then extracted with ether. The extracts were dried over Na2SO4, filtered and were evaporated in vacuo. The title compound was afforded as a yellow-orange oil, which was mixed in POCl3 (25 mL, 268.2 mmol) with resorcinol (3.39 g, 30.8 mmol) and ZnCl2 (5.9 g, 43.3 mmol). The mixture was stirred at room temperature for 5.5 h and was then poured onto ice. Extraction with ethyl acetate, followed by drying over Na2SO4, filtration and evaporation in vacuo, afforded the crude product as a dark orange oil. Chromatography on silica gel (7:3 hexane-ethyl acetate, eluant) yielded the title compound as an off-white solid, 3.14 g (44%). 1H NMR (300 MHz, DMSO-d6) δ 10.47 (br, 1H), 7.56 (d, J=8.5 Hz, 1H), 6.43 (m, 1H), 6.28 (d, J=2.4 Hz, 1H), 2.63 (s, 2H), 1.44-1.87 (m, 10H). MS (DCI+) m/z 233 (M+H).
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
3.72 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
3.2 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.